[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine

Medicinal Chemistry Ligand Design Physicochemical Property Tuning

[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine (CAS 2361634-98-0) is a conformationally rigid spiro[3.3]heptane building block featuring a primary amine handle at the 1-position and a tert-butoxy group at the 3-position. The spiro[3.3]heptane core is recognized as a saturated, three-dimensional bioisostere of the benzene ring, offering an increased fraction of sp3 carbons (Fsp3 = 1.0) that can enhance drug-like properties such as solubility and metabolic stability.

Molecular Formula C12H23NO
Molecular Weight 197.322
CAS No. 2361634-98-0
Cat. No. B2882579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine
CAS2361634-98-0
Molecular FormulaC12H23NO
Molecular Weight197.322
Structural Identifiers
SMILESCC(C)(C)OC1CC(C12CCC2)CN
InChIInChI=1S/C12H23NO/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12/h9-10H,4-8,13H2,1-3H3
InChIKeyXKZQGUBXJNFNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine (CAS 2361634-98-0) Is a Strategic Spirocyclic Amine Procurement Candidate


[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine (CAS 2361634-98-0) is a conformationally rigid spiro[3.3]heptane building block featuring a primary amine handle at the 1-position and a tert-butoxy group at the 3-position [1]. The spiro[3.3]heptane core is recognized as a saturated, three-dimensional bioisostere of the benzene ring, offering an increased fraction of sp3 carbons (Fsp3 = 1.0) that can enhance drug-like properties such as solubility and metabolic stability [2] [3]. The compound is supplied as a mixture of diastereomers with a minimum purity of 95% and a molecular weight of 197.3 g/mol [1].

Why Simple Spiro[3.3]heptane Amines Cannot Replace [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine in Discovery Programs


Direct replacement of [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine with the unsubstituted {spiro[3.3]heptan-1-yl}methanamine (CAS 2361635-83-6) introduces significant functional deficits. The absence of the 3-tert-butoxy group removes a hydrogen bond acceptor, increases conformational flexibility, and eliminates the steric bulk required for modulating target binding kinetics or intramolecular interactions [1] [2]. These differences are quantitative: the target compound possesses two hydrogen bond acceptors and three rotatable bonds, versus one acceptor and one rotatable bond for the comparator, directly impacting ligand–protein interaction landscapes [1] [2]. The tert-butoxy substituent also provides a differentiated vector for further derivatization or metabolic shielding that the simpler analog cannot offer [3].

Quantitative Differentiation Benchmarks for [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine Procurement


Enhanced Hydrogen Bond Acceptor Capacity vs. Unsubstituted Spiro[3.3]heptane Methanamine

Compared to the direct analog {spiro[3.3]heptan-1-yl}methanamine, the target compound introduces a tert-butoxy group that increases the hydrogen bond acceptor (HBA) count from 1 to 2 [1] [2]. This additional HBA can strengthen ligand–protein interactions, improve water solubility, or enable key hydrogen bond networks in target binding pockets. The molecular weight increases from 125.21 to 197.32 g/mol, reflecting the functionalization [1] [2]. Computed lipophilicity (XLogP3-AA) is predicted as 1.7 for both compounds, though experimental values are expected to diverge due to the steric effect of the tert-butyl group [1] [2].

Medicinal Chemistry Ligand Design Physicochemical Property Tuning

Spiro[3.3]heptane Core as a Superior sp3-Rich Bioisostere vs. Benzene-Derived Scaffolds

The spiro[3.3]heptane core, on which the target compound is built, has been validated as a saturated, three-dimensional bioisostere of the benzene ring [1]. In contrast to planar benzene (Fsp3 = 0), the spiro[3.3]heptane scaffold possesses an Fsp3 value of 1.0, offering 18 possible disubstituted isomers versus only 3 for benzene, enabling richer exploration of chemical space [2] [3]. Experimental integration of this core into anticancer drugs sonidegib, vorinostat, and the anesthetic benzocaine demonstrated retention or improvement of biological activity while enhancing physicochemical properties [1].

Bioisostere Design Drug Discovery Conformational Restriction

Differentiated Conformational Restriction via 3-tert-Butoxy Group vs. 3,3-Difluoro or Unsubstituted Analogs

The 3-tert-butoxy substituent introduces greater steric bulk than fluorinated or unsubstituted alternatives, reducing the number of rotatable bonds accessible for free rotation in the cyclobutane ring [1] [2]. While 3,3-difluorospiro[3.3]heptan-1-yl)methanamine (CAS 2567503-10-8) modifies electronic properties via fluorine, the tert-butoxy group provides a sterically demanding, electron-rich oxygen center that can serve as a hydrogen bond acceptor while simultaneously shielding the amine from metabolic deamination [3]. This creates a distinct pharmacological profile without the electron-withdrawing effects that fluorine substitution confers.

Conformational Analysis Medicinal Chemistry Ligand Efficiency

Verified Commercial Availability and Pricing Transparency vs. Discontinued Unsubstituted Analog

The target compound is currently available from multiple authorized vendors with transparent pricing: 50 mg at $592.50 (Biosynth) and 250 mg at €1,023.00 (CymitQuimica) . In contrast, the unsubstituted analog {spiro[3.3]heptan-1-yl}methanamine (CAS 2361635-83-6) is listed as 'Discontinued' by CymitQuimica, indicating a supply gap for the simpler scaffold . This reliable supply of the tert-butoxy derivative supports iterative medicinal chemistry campaigns without the risk of resupply interruption.

Chemical Procurement Supply Chain Reliability Research Material Resupply

Validated Pharmaceutical Relevance via Spiro[3.3]heptane-Based Patent Activity

The spiro[3.3]heptane core, which defines the target compound's framework, is featured in recent patent applications for therapeutic compounds, including Hoffmann-La Roche's patent (US 2023/0331715 A1) on spiro[3.3]heptane derivatives for HBV infection treatment [1]. While the target compound itself is not claimed as a final drug, its use as a building block places it within the same structural class validated for antiviral activity, confirming the industrial relevance of the scaffold.

Antiviral Drug Discovery Hepatitis B Virus Scaffold Intellectual Property

High-Value Application Scenarios for [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine in Lead Discovery and Chemical Biology


Fragment-Based Lead Discovery Requiring Conformationally Constrained Amine Warheads

In fragment-based screening where low molecular weight (197.3 Da) and high sp3 character (Fsp3 = 1.0) are critical for hit identification, the target compound's spirocyclic framework offers a rigid, three-dimensional amine presentation that is inaccessible to planar aromatic or flexible aliphatic amines [2]. The tert-butoxy group provides an additional hydrogen bond acceptor for crystallographic fragment soaking, enhancing the detectable binding modes relative to the unsubstituted analog possessing only one acceptor [3].

Synthesis of Patent-Validated Antiviral Lead Series Targeting HBV

For medicinal chemistry programs building upon the spiro[3.3]heptane class patented by Hoffmann-La Roche for HBV surface antigen inhibition, the target compound serves as a direct entry point into the core scaffold . Its primary amine allows rapid amide coupling or reductive amination to append diverse fragments, while the 3-tert-butoxy group provides a pre-installed functionality vector that would otherwise require additional synthetic steps [2].

Physicochemical Property Tuning in CNS Penetration Design

The computed XLogP3-AA of 1.7 and the presence of a sterically shielded amine make the target compound suitable for designing central nervous system (CNS) penetrant leads where balanced lipophilicity and reduced efflux transporter recognition are paramount [2]. The tert-butoxy group's steric bulk may attenuate P-glycoprotein binding compared to less hindered primary amines, a property testable in parallel artificial membrane permeability assays (PAMPA-BBB) [3].

Direct Procurement for MedChem Libraries and SAR Expansion

Given the reliable commercial supply from Biosynth and CymitQuimica with 95% minimum purity, the compound can be directly integrated into high-throughput parallel synthesis workflows without requiring preliminary in-house synthesis or purification . This contrasts with the discontinued unsubstituted analog, making the tert-butoxy derivative the logistically superior choice for generating analogues for structure-activity relationship (SAR) studies [2].

Quote Request

Request a Quote for [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.